molecular formula C17H21N3O5 B11152872 2-[2-(2,4-Dioxo-1,2,3,4-tetrahydroquinazolin-3-YL)propanamido]-3-methylpentanoic acid

2-[2-(2,4-Dioxo-1,2,3,4-tetrahydroquinazolin-3-YL)propanamido]-3-methylpentanoic acid

Cat. No.: B11152872
M. Wt: 347.4 g/mol
InChI Key: HVAJXHGXQQGHGI-NRUUGDAUSA-N
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Description

2-[2-(2,4-Dioxo-1,2,3,4-tetrahydroquinazolin-3-YL)propanamido]-3-methylpentanoic acid is a complex organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(2,4-Dioxo-1,2,3,4-tetrahydroquinazolin-3-YL)propanamido]-3-methylpentanoic acid typically involves the following steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized by the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.

    Introduction of the Propanamido Group: The propanamido group can be introduced by reacting the quinazolinone core with a suitable acylating agent such as propanoyl chloride in the presence of a base like pyridine.

    Attachment of the Methylpentanoic Acid Moiety: The final step involves the coupling of the intermediate with 3-methylpentanoic acid using a coupling reagent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques like crystallization, and the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the quinazolinone core, leading to the formation of quinazoline N-oxides.

    Reduction: Reduction reactions can convert the quinazolinone core to dihydroquinazolinone derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the amido and carboxylic acid functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.

Major Products

    Oxidation: Quinazoline N-oxides.

    Reduction: Dihydroquinazolinone derivatives.

    Substitution: Various substituted amides and esters.

Scientific Research Applications

2-[2-(2,4-Dioxo-1,2,3,4-tetrahydroquinazolin-3-YL)propanamido]-3-methylpentanoic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor.

    Medicine: Investigated for its anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of novel materials with specific properties.

Mechanism of Action

The compound exerts its effects primarily through the inhibition of specific enzymes. The quinazolinone core interacts with the active site of the target enzyme, blocking its activity. This can lead to the modulation of various biochemical pathways, resulting in therapeutic effects such as reduced inflammation or inhibited cancer cell growth.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dioxo-1,2,3,4-tetrahydroquinazoline: Shares the quinazolinone core but lacks the propanamido and methylpentanoic acid moieties.

    3-Methylpentanoic Acid: Contains the same carboxylic acid group but lacks the quinazolinone core.

Uniqueness

2-[2-(2,4-Dioxo-1,2,3,4-tetrahydroquinazolin-3-YL)propanamido]-3-methylpentanoic acid is unique due to its combination of the quinazolinone core with the propanamido and methylpentanoic acid moieties. This unique structure imparts specific biological activities and makes it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C17H21N3O5

Molecular Weight

347.4 g/mol

IUPAC Name

(2S,3R)-2-[[(2S)-2-(2,4-dioxo-1H-quinazolin-3-yl)propanoyl]amino]-3-methylpentanoic acid

InChI

InChI=1S/C17H21N3O5/c1-4-9(2)13(16(23)24)19-14(21)10(3)20-15(22)11-7-5-6-8-12(11)18-17(20)25/h5-10,13H,4H2,1-3H3,(H,18,25)(H,19,21)(H,23,24)/t9-,10+,13+/m1/s1

InChI Key

HVAJXHGXQQGHGI-NRUUGDAUSA-N

Isomeric SMILES

CC[C@@H](C)[C@@H](C(=O)O)NC(=O)[C@H](C)N1C(=O)C2=CC=CC=C2NC1=O

Canonical SMILES

CCC(C)C(C(=O)O)NC(=O)C(C)N1C(=O)C2=CC=CC=C2NC1=O

Origin of Product

United States

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